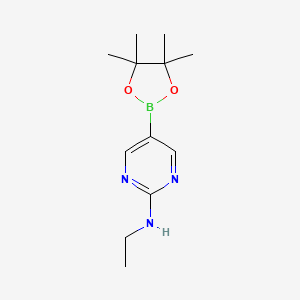

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Descripción general

Descripción

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with an ethyl group and a dioxaborolane moiety

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of diaryl derivatives acting as flap regulators . FLAP (5-lipoxygenase-activating protein) is a protein widely distributed within the central nervous system, whose function is to regulate activation of 5-lipoxygenase enzyme .

Mode of Action

Boronate esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in the synthesis of flap regulators, it may indirectly influence the arachidonic acid pathway, where 5-lipoxygenase plays a key role .

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c , suggesting that it may have specific stability requirements that could impact its bioavailability.

Result of Action

As a potential precursor in the synthesis of flap regulators, it may contribute to the regulation of 5-lipoxygenase activity, influencing the production of leukotrienes, which are involved in inflammatory responses .

Action Environment

The recommended storage temperature suggests that temperature could be a significant factor in maintaining the compound’s stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the borylation of a pyrimidine precursor. One common method is the palladium-catalyzed borylation of 5-bromo-N-ethylpyrimidin-2-amine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation Reactions: The boron group can be oxidized to form boronic acids or other boron-containing derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium acetate or sodium carbonate.

Solvents: Commonly used solvents include DMF, tetrahydrofuran (THF), and toluene.

Major Products

Aryl or Vinyl Derivatives: Formed through cross-coupling reactions.

Boronic Acids: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry:

Material Science: Used in the development of new materials with unique properties.

Comparación Con Compuestos Similares

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.

Phenylboronic Acid Pinacol Ester: Another boron-containing compound used in cross-coupling reactions.

Uniqueness

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is unique due to the presence of both a pyrimidine ring and a dioxaborolane moiety.

Actividad Biológica

N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1218791-44-6 |

| Molecular Formula | C12H20BN3O2 |

| Molecular Weight | 249.12 g/mol |

| Purity | 97% |

Biological Activity Overview

This compound has been studied for its potential as an anticancer agent and its effects on various biological pathways. The dioxaborolane moiety is known for enhancing the bioactivity of compounds through improved solubility and metabolic stability.

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance:

- Mechanism of Action : The compound may exert its effects by modulating signaling pathways involved in cell cycle regulation and apoptosis. In vitro studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the following structural features:

- Dioxaborolane Group : Enhances solubility and metabolic stability.

- Pyrimidine Core : Known to interact with various biological targets including kinases and receptors.

- Ethyl Substitution : Impacts the lipophilicity and overall activity of the compound.

Case Studies

Several studies have investigated the biological effects of this compound and related analogs:

-

Study on Antiproliferative Effects :

- A study demonstrated that derivatives of pyrimidine with dioxaborolane groups exhibited significant antiproliferative effects against various cancer cell lines (e.g., MCF7 breast cancer cells).

- The IC50 values for these compounds ranged from 10 to 50 µM depending on specific structural modifications.

-

In Vivo Studies :

- Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated a favorable absorption profile with promising tumor reduction rates in xenograft models.

Propiedades

IUPAC Name |

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O2/c1-6-14-10-15-7-9(8-16-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSWEVVTXWRLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675235 | |

| Record name | N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-44-6 | |

| Record name | N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.